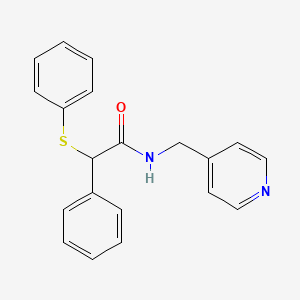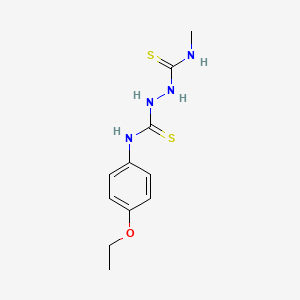![molecular formula C10H9N3O2S B10896947 2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B10896947.png)
2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(4-HYDROXYPHENYL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-HYDROXYPHENYL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE typically involves the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include:
-
Condensation Step
Reactants: 4-hydroxybenzaldehyde and thiosemicarbazide.
Solvent: Ethanol or methanol.
Catalyst: Acetic acid or hydrochloric acid.
Temperature: Room temperature to reflux conditions.
Time: Several hours to overnight.
-
Cyclization Step
Reactants: The intermediate hydrazone formed in the first step.
Catalyst: Acetic acid or sulfuric acid.
Temperature: Reflux conditions.
Time: Several hours.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Aqueous or organic solvents, room temperature to elevated temperatures.
Products: Oxidized derivatives, such as carboxylic acids or quinones.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Organic solvents like ethanol or tetrahydrofuran, room temperature to reflux.
Products: Reduced derivatives, such as alcohols or amines.
-
Substitution
Reagents: Halogenating agents, alkylating agents.
Conditions: Organic solvents, room temperature to elevated temperatures.
Products: Substituted thiazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, tetrahydrofuran.
Catalysts: Acetic acid, sulfuric acid.
Scientific Research Applications
Chemistry
In chemistry, 2-{2-[(4-HYDROXYPHENYL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains. It is also studied for its potential anti-inflammatory effects, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising lead compound for anticancer drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as antimicrobial coatings and polymers.
Mechanism of Action
The mechanism of action of 2-{2-[(4-HYDROXYPHENYL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE involves its interaction with cellular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-METHOXYPHENYL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE
- 2-{2-[(4-CHLOROPHENYL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE
- 2-{2-[(4-NITROPHENYL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE
Uniqueness
Compared to its analogs, 2-{2-[(4-HYDROXYPHENYL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE is unique due to the presence of the hydroxyl group, which enhances its hydrogen bonding capability and increases its solubility in aqueous media. This structural feature contributes to its higher biological activity and makes it a more potent candidate for drug development.
Properties
Molecular Formula |
C10H9N3O2S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
(2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H9N3O2S/c14-8-3-1-7(2-4-8)5-11-13-10-12-9(15)6-16-10/h1-5,14H,6H2,(H,12,13,15)/b11-5+ |
InChI Key |
ZVMCAELHFXHTMC-VZUCSPMQSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)O)/S1 |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CC=C(C=C2)O)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10896867.png)
![methyl 2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10896869.png)
![N'-[(E)-(4-bromo-1-methyl-1H-pyrazol-5-yl)methylidene]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B10896870.png)
![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B10896885.png)
![4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10896901.png)


![4-{[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10896915.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B10896920.png)
![3-Cyclopropyl-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B10896921.png)
![N-(3-chlorophenyl)-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10896928.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10896943.png)

![N-[4-(1',5'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)phenyl]-3-[(4-methoxyphenoxy)methyl]benzamide](/img/structure/B10896955.png)
